8-methoxyquinoline-5-carboxylic acid chemical properties
8-methoxyquinoline-5-carboxylic acid chemical properties
An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid
Introduction: A Versatile Heterocyclic Building Block
8-Methoxyquinoline-5-carboxylic acid is a multifunctional heterocyclic compound that has garnered significant interest among researchers in medicinal chemistry, materials science, and organic synthesis. Its rigid quinoline scaffold, combined with the strategically positioned methoxy and carboxylic acid groups, imparts a unique combination of electronic, steric, and coordination properties. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in research and development. The molecule serves as a pivotal intermediate for pharmaceuticals, particularly those aimed at neurological disorders, and as a sophisticated chelating agent in analytical and materials science applications.[1]
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its successful application. The key identifiers and computed properties of 8-methoxyquinoline-5-carboxylic acid are summarized below.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 8-methoxyquinoline-5-carboxylic acid | [2] |
| CAS Number | 199871-63-1 | [2] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| SMILES | COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | [2] |
| InChIKey | NRIMSHDHBOMWDW-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 203.19 g/mol | [2] |
| Appearance | Brown solid | [1] |
| XLogP3 | 1.9 | A computed measure of lipophilicity. [2] |
| Topological Polar Surface Area | 59.4 Ų | [2] |
| pKa (Predicted) | ~4-5 (Carboxylic Acid), ~4-5 (Quinolinium ion) | Precise experimental data is not readily available. Values are estimated based on analogous structures. The pKa of the quinoline nitrogen is similar to that of quinoline itself, while the carboxylic acid pKa is typical for an aromatic carboxylic acid. |
| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols with potential heating. | Based on the properties of related structures like 8-hydroxyquinoline and other quinoline carboxylic acids.[3][4] |
| Storage | Store at 0-8°C | [1] |
Synthesis and Purification
The most direct and reliable synthesis of 8-methoxyquinoline-5-carboxylic acid involves the methylation of the corresponding phenolic precursor, 8-hydroxyquinoline-5-carboxylic acid. This reaction is a classic example of the Williamson ether synthesis.
Synthetic Workflow
The diagram below illustrates the straightforward conversion of the phenolic hydroxyl group to a methoxy ether using a suitable methylating agent in the presence of a base.
Caption: Synthetic pathway for 8-methoxyquinoline-5-carboxylic acid.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a robust method for the methylation of 8-hydroxyquinoline-5-carboxylic acid. The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 8-hydroxyquinoline-5-carboxylic acid (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.). The use of a slight excess of this weak base is critical to deprotonate both the phenolic hydroxyl and the carboxylic acid proton, ensuring the phenoxide is available for reaction without consuming the methylating agent via esterification.
-
Add anhydrous N,N-dimethylformamide (DMF) to create a slurry (approx. 0.2 M concentration).
-
-
Reaction Execution:
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Slowly add methyl iodide (CH₃I, 1.5 eq.) via syringe. A moderate excess of the electrophile ensures the reaction proceeds to completion.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (10x the volume of DMF).
-
The product's carboxylate salt will be soluble. Acidify the aqueous solution slowly with 1 M HCl until the pH is approximately 4-5. This step is self-validating; the target product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.
-
Collect the resulting brown precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid, to yield the final product with ≥95% purity.[1]
-
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics for 8-methoxyquinoline-5-carboxylic acid, based on its functional groups and data from analogous structures.[5][6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | > 10.0 | Broad Singlet | Highly deshielded proton, characteristic of carboxylic acids. Signal disappears upon D₂O exchange.[7] |
| H2 | ~8.9 | Doublet of Doublets (dd) | Coupled to H3 and H4. |
| H4 | ~8.4 | Doublet of Doublets (dd) | Coupled to H3 and H2. |
| H6 | ~7.7 | Doublet (d) | Coupled to H7. |
| H3 | ~7.5 | Doublet of Doublets (dd) | Coupled to H2 and H4. |
| H7 | ~6.9 | Doublet (d) | Coupled to H6. Shielded by the adjacent methoxy group. |
| OCH₃ | ~4.0 | Singlet (s) | Characteristic singlet for a methoxy group attached to an aromatic ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O | 165 - 175 | Carboxylic acid carbonyl carbon. |
| C8 | 150 - 155 | Aromatic carbon bearing the methoxy group. |
| C2, C4, C8a, C4a | 120 - 150 | Quaternary and CH carbons of the quinoline ring system. |
| C5 | ~112 | Aromatic carbon bearing the carboxylic acid. |
| C6, C7 | 108 - 130 | Aromatic CH carbons. C7 is expected to be more upfield due to the ortho-methoxy group. |
| OCH₃ | 55 - 60 | Methoxy carbon.[6][8] |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1725 - 1700 | Sharp, very strong |
| C=C, C=N (Aromatic) | 1600 - 1450 | Multiple sharp, medium-strong |
| C-O (Aryl Ether) | 1275 - 1200 | Strong |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |
Chemical Reactivity and Applications
The molecule's utility stems from the distinct reactivity of its functional groups and its capacity for metal chelation.
Reactivity of Functional Groups
-
Carboxylic Acid: The -COOH group is the primary site for derivatization. It readily undergoes standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (via activation with reagents like SOCl₂ or EDC, followed by reaction with an amine), and reduction to the corresponding alcohol. These reactions are fundamental to its use as a building block in drug discovery.
-
Quinoline Ring: The electron-deficient pyridine moiety of the quinoline ring can be susceptible to nucleophilic attack under certain conditions. The benzene portion can undergo electrophilic aromatic substitution, with the directing effects governed by the existing methoxy and carboxylic acid groups.
Metal Chelation
A defining characteristic inherited from its 8-hydroxyquinoline precursor is the ability to chelate metal ions.[9][10] While the potent chelating hydroxyl group is now masked as an ether, 8-methoxyquinoline-5-carboxylic acid can still act as an effective bidentate chelating agent, coordinating to metal ions through the quinoline nitrogen and the deprotonated carboxylate group. This property is crucial for its applications in analytical chemistry for metal ion detection and in materials science for creating novel metal-organic frameworks.[1]
Caption: Bidentate chelation of a metal ion (M²⁺).
Safety and Handling
As a laboratory chemical, 8-methoxyquinoline-5-carboxylic acid must be handled with appropriate precautions.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Wear protective gloves, safety glasses, and a lab coat.
-
Use only in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
References
-
Alaa M. Abu Alnjaa (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]
-
PubChem (n.d.). 8-methoxyquinoline-5-carboxylic Acid. National Center for Biotechnology Information. [Link]
-
ResearchGate (n.d.). Spectrum of 8-methoxyquinoline. [Link]
-
PubChemLite (n.d.). 8-methoxyquinoline-5-carboxylic acid (C11H9NO3). [Link]
-
University of Calgary (n.d.). IR: carboxylic acids. [Link]
-
Adewole, E. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
Al-Mughaid, H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Dadras, A., et al. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]
-
Ukrainets, I. V., et al. (2010). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]
-
Automated Topology Builder (n.d.). 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. [Link]
-
Yakhontov, L. N., & Lunts, M. V. (1968). Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. ElectronicsAndBooks. [Link]
-
University of Puget Sound (n.d.). 13C Chemical Shift Table. [Link]
-
PubChem (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Hancock, R. D. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]
-
Gîrbea, A. S., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. [Link]
-
NIST (n.d.). 8-Hydroxyquinoline. NIST WebBook. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
-
Utah Tech University (n.d.). pKa Chart. [Link]
-
NIST (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 8-methoxyquinoline-5-carboxylic Acid | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tsijournals.com [tsijournals.com]
- 6. acgpubs.org [acgpubs.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
